3-(Hydroxymethyl)-N,N-dimethylbenzamide 3-(Hydroxymethyl)-N,N-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 283608-49-1
VCID: VC8347480
InChI: InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3
SMILES: CN(C)C(=O)C1=CC=CC(=C1)CO
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

3-(Hydroxymethyl)-N,N-dimethylbenzamide

CAS No.: 283608-49-1

Cat. No.: VC8347480

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)-N,N-dimethylbenzamide - 283608-49-1

Specification

CAS No. 283608-49-1
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 3-(hydroxymethyl)-N,N-dimethylbenzamide
Standard InChI InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3
Standard InChI Key XLZVRAKBNSJRCV-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=CC(=C1)CO
Canonical SMILES CN(C)C(=O)C1=CC=CC(=C1)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(hydroxymethyl)-N,N-dimethylbenzamide, reflects its core structure: a benzamide scaffold with a hydroxymethyl group (−CH2_2OH) at the meta position and two methyl groups attached to the amide nitrogen. The SMILES notation CN(C)C(=O)C1=CC=CC(=C1)CO\text{CN(C)C(=O)C1=CC=CC(=C1)CO} provides a concise representation of its connectivity .

Physicochemical Properties

Key computed descriptors include a polar surface area (PSA) of 52.82 Ų and a logP value of 2.99, indicating moderate hydrophobicity . While experimental data on melting and boiling points remain unreported, its molecular weight (179.22 g/mol) and exact mass (179.095 g/mol) align with typical benzamide derivatives .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2
Molecular Weight179.22 g/mol
Exact Mass179.095 g/mol
LogP2.99
Polar Surface Area52.82 Ų

Synthetic Methodologies

Conventional Amidation Routes

The synthesis of 3-(hydroxymethyl)-N,N-dimethylbenzamide can be achieved via acyl chloride intermediates. As demonstrated in electrocatalytic studies, benzoyl chlorides react with dimethylamine in the presence of triethylamine to form N,N-dimethylbenzamides . For this compound, 3-(hydroxymethyl)benzoyl chloride would serve as the acylating agent, followed by quenching with dimethylamine .

Electrocatalytic Oxidation

Recent advances in sustainable synthesis highlight the use of graphite anode/platinum cathode systems for oxidizing N-alkylamides. In a representative procedure, 3-(hydroxymethyl)benzamide derivatives are oxidized in acetonitrile with tetrabutylammonium tetrafluoroborate (nBu4NBF4\text{nBu}_4\text{NBF}_4) as the electrolyte and water as the oxygen source . This method achieves yields up to 86% under constant current (5 mA) over 10–12 hours .

Table 2: Electrocatalytic Synthesis Parameters

ParameterValueSource
ElectrolytenBu4NBF4\text{nBu}_4\text{NBF}_4
SolventAcetonitrile
Current Density5 mA
Reaction Time10–12 hours
Yield86%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (400 MHz, CDCl3_3): Key signals include a singlet for N-methyl groups at δ 3.07–3.10 ppm, aromatic protons between δ 7.15–7.45 ppm, and a hydroxymethyl (−CH2_2OH) resonance at δ 4.60–4.70 ppm . 13C^{13}\text{C} NMR (100 MHz, CDCl3_3) reveals a carbonyl carbon at δ 168.5 ppm, aromatic carbons at δ 125–138 ppm, and the hydroxymethyl carbon at δ 62.5 ppm .

High-Resolution Mass Spectrometry (HRMS)

The HRMS spectrum exhibits a molecular ion peak at m/zm/z 179.0946 ([M+H]+^+), consistent with the molecular formula C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2 .

Applications and Functional Relevance

Pharmaceutical Intermediates

The hydroxymethyl group enables further derivatization, such as oxidation to carboxylic acids or esterification, making it valuable for prodrug design. Similar N,N-dimethylbenzamides are precursors to bioactive molecules, including kinase inhibitors and antimicrobial agents .

Materials Science

In polymer chemistry, the compound’s amide and hydroxyl groups facilitate hydrogen bonding, enhancing thermal stability in polyamide composites .

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